molecular formula C9H11BrFN B6307953 1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine CAS No. 1809161-54-3

1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine

Cat. No. B6307953
CAS RN: 1809161-54-3
M. Wt: 232.09 g/mol
InChI Key: NJPWMCURBKOFMF-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine, otherwise known as BFDMA, is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in organic solvents and has a melting point of 86 °C. BFDMA has a wide range of applications in organic synthesis and has been used in the synthesis of various compounds such as amides, sulfonamides, and pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry Applications

One study focuses on the development of neurokinin-1 receptor antagonists, highlighting a compound with structural similarities to the query chemical, demonstrating potential applications in treating emesis and depression through pre-clinical tests. This compound was designed for both intravenous and oral clinical administration, showcasing a significant step in therapeutic developments (Harrison et al., 2001).

Synthetic Routes and Structural Analysis

Several studies have detailed the synthetic routes and structural analyses of compounds related to "1-(1-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine." These include:

  • The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, illustrating a method that could potentially apply to the synthesis of similar compounds. This research demonstrates the feasibility of synthesizing fluorophenyl-containing compounds with high yields under mild conditions (Tan Bin, 2010).

  • A comprehensive analysis of the halogen-substituent effect on the spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles, which, while not directly related to the query chemical, sheds light on the impact of halogen atoms on the properties of aromatic compounds. This could inform further studies on modifying the query compound for specific applications (Misawa et al., 2019).

  • Research into the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. This study provides a multi-step synthetic route, demonstrating the chemical versatility and potential pharmaceutical relevance of bromo-fluorophenyl compounds (Wang et al., 2016).

properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPWMCURBKOFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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